![molecular formula C20H28N2O B5665677 N-cyclohexyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide](/img/structure/B5665677.png)
N-cyclohexyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategies like the Pfitzinger synthesis, followed by thermal decarboxylation and various coupling methods. For instance, quinoline- and quinoxalinecarboxamides have been prepared using an adaptation of the Pfitzinger synthesis, highlighting a common route for synthesizing quinoline derivatives with potential antitumor properties (Deady et al., 1997). Another approach involves cyclopropanation processes, as seen in the synthesis of doubly constrained ACC derivatives of quinoline (Szakonyi et al., 2002).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, from tetracyclic quinolines to fused quinoxalines and tetrazoloquinolines. These structures often involve complex ring systems, which are essential for their biological activities. The detailed molecular structure is typically determined through spectroscopic methods and X-ray diffraction analysis, providing insights into their chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclopropanation, nitration, and bromination, which modify their chemical structure and properties. For example, the cyclopropanation of N-benzoylquinoline derivatives can yield compounds with constrained cyclopropane systems, altering their chemical and biological properties (Szakonyi et al., 2002).
properties
IUPAC Name |
N-cyclohexyl-2,2,4,7-tetramethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDXDRGWVMHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3CCCCC3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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